Dihydrexidine hydrochloride
Overview
Description
Dihydrexidine hydrochloride is a potent, full-efficacy dopamine D1 receptor agonist. It is known for its high selectivity towards D1 and D5 receptors, with minimal activity at D2 receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Mechanism of Action
Target of Action
Dihydrexidine hydrochloride is a moderately selective full agonist at the dopamine D1 and D5 receptors . It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor . These receptors are primarily found in the brain and play a crucial role in the regulation of motor control, cognition, and reward.
Mode of Action
This compound interacts with its targets, the D1 and D5 receptors, by binding to them and activating them . Although dihydrexidine has some affinity for the D2 receptor, it has functionally selective (highly biased) D2 signaling , thereby explaining why it lacks D2 agonist behavioral qualities .
Pharmacokinetics
It is known that the compound is fully bioavailable in the brain . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
This compound exhibits profound antiparkinsonism effects in vivo . It has been investigated for the treatment of Parkinson’s disease and has shown impressive antiparkinson effects in the MPTP-primate model . It has also been studied for its potential efficacy in improving the cognitive and working memory deficits in schizophrenia and schizotypal disorder .
Biochemical Analysis
Biochemical Properties
Dihydrexidine hydrochloride plays a significant role in biochemical reactions by interacting with dopamine receptors, specifically the D1 and D5 receptors. These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The interaction of this compound with these receptors leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to diverse cellular responses .
Cellular Effects
This compound exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound enhances dopaminergic signaling, which is crucial for motor control, cognition, and reward processing. It has been shown to improve motor function in animal models of Parkinson’s disease by restoring dopaminergic activity. Additionally, this compound has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia by modulating dopaminergic and glutamatergic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to dopamine D1 and D5 receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G-proteins. This activation triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels. The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. This compound’s selective activation of D1 and D5 receptors, with minimal activation of D2 receptors, contributes to its unique pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization and downregulation. Studies have shown that repeated administration of this compound can lead to a decrease in receptor sensitivity, resulting in reduced therapeutic effects. Short-term administration has demonstrated significant improvements in motor function and cognitive performance in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve motor function and cognitive performance without significant adverse effects. At high doses, the compound can induce hypotension and other cardiovascular effects due to its vasodilatory properties. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative pathways. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. The enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and plasma membrane, where it interacts with dopamine receptors. The compound does not appear to accumulate in specific organelles or compartments. Its interaction with dopamine receptors at the plasma membrane is critical for its pharmacological effects. The targeting of this compound to specific cellular compartments is influenced by its chemical structure and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrexidine hydrochloride involves multiple steps, starting from the appropriate benzophenanthridine precursor. The key steps include:
Reduction: The reduction of the benzophenanthridine precursor to form the hexahydrobenzo[a]phenanthridine intermediate.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenanthridine ring.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding dihydro derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Dihydrexidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease, schizophrenia, and cognitive disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Comparison with Similar Compounds
SKF 38393: Another dopamine D1 receptor agonist with similar properties but lower selectivity.
Fenoldopam: A selective D1 receptor agonist used clinically for its vasodilatory effects.
A-77636: A potent D1 receptor agonist with high selectivity but different pharmacokinetic properties.
Uniqueness of Dihydrexidine Hydrochloride: this compound stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .
Properties
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYUPBNUPIRQEP-SATBOSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137417-08-4 | |
Record name | Dihydrexidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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